

# Antiviral Agent 12: A Technical Guide to the Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Antiviral Agent 12 is a broad-spectrum antiviral medication that has demonstrated significant efficacy against a range of RNA viruses.[1][2] Developed by Gilead Sciences, it is a phosphoramidate prodrug of a nucleoside analog.[1] This guide provides an in-depth overview of the patent and intellectual property landscape surrounding Antiviral Agent 12, its mechanism of action, and key experimental data. The information is intended to support researchers, scientists, and drug development professionals in understanding the development and therapeutic potential of this antiviral agent.

# **Patent and Intellectual Property Landscape**

The intellectual property rights for **Antiviral Agent 12** are primarily held by Gilead Sciences, Inc. The core composition of matter and methods of use patents provide a strong and stable exclusivity period.

Key Patent Filings:

Gilead Sciences has established a robust patent portfolio for **Antiviral Agent 12**, with patents covering the compound itself, its use against various viral families, and methods of treatment. Notably, patents have been granted by the United States Patent and Trademark Office







(USPTO) and other international bodies.[3] The initial patent applications were filed in the mid-2010s.[3]

#### Patent Expiration:

The core composition and use patents for **Antiviral Agent 12** are expected to provide market exclusivity until approximately 2035.[4] This may be extended in some jurisdictions through patent term extensions or supplementary protection certificates to around 2040.[4]

### Competitive Landscape:

The patent protection for **Antiviral Agent 12** extends beyond that of some other oral antiviral competitors, which have patent expirations anticipated between 2030 and 2033.[4] This prolonged exclusivity provides a significant commercial advantage. In January 2020, the Wuhan Institute of Virology filed a patent application in China for the use of the active compound in treating COVID-19, which sparked debate regarding intellectual property rights during a public health crisis.[5]

## **Mechanism of Action**

**Antiviral Agent 12** is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form.[2][6][7] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[1][6][8]

#### Signaling Pathway:

The active triphosphate form of **Antiviral Agent 12** mimics the natural adenosine triphosphate (ATP) substrate.[6][7] It is incorporated into the nascent viral RNA strand by the RdRp.[6][8] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[6] The specificity of the agent for viral RdRp over human polymerases contributes to its safety profile.[6]





Click to download full resolution via product page

Mechanism of Action of Antiviral Agent 12.

# **Quantitative Data**

The following tables summarize key quantitative data from preclinical studies of **Antiviral Agent 12**.

Table 1: In Vitro Antiviral Activity of Antiviral Agent 12

| Virus                     | Cell Line                  | IC50 (μM)                     | Reference |
|---------------------------|----------------------------|-------------------------------|-----------|
| MERS-CoV                  | Calu-3                     | 0.09                          | [9]       |
| SARS-CoV-1                | Human Airway<br>Epithelial | 0.069                         | [9]       |
| SARS-CoV-2                | Vero E6                    | 2.0 - 9.8 (variant dependent) | [10]      |
| Human Coronavirus<br>229E | MRC-5                      | 0.04                          | [11]      |

Table 2: Cytotoxicity of Antiviral Agent 12



| Cell Line | CC50 (µM) | Reference |
|-----------|-----------|-----------|
| Vero E6   | >100      | [12]      |
| Calu-3    | >100      | [12]      |
| Huh7.5    | 15.2      | [11][12]  |
| PSC-lung  | 32.7      | [11]      |
| MT-4      | 1.7       | [13]      |

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Antiviral Activity Assay (Plaque Reduction Assay)

- Cell Seeding: Seed host cells (e.g., Vero E6) in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and culture for 24 hours.[10]
- Viral Infection: Infect the confluent cell monolayers with the virus at a specific Multiplicity of Infection (MOI).
- Compound Treatment: Immediately after infection, add serial dilutions of Antiviral Agent 12 to the wells.
- Overlay: After a 1-hour incubation, remove the virus/compound mixture and overlay the cells with a medium containing 0.8% methylcellulose.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.
- Staining and Quantification: Fix the cells with 3.7% formaldehyde and stain with a suitable dye (e.g., crystal violet) to visualize plaques. Count the plaques to determine the viral titer and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

## Foundational & Exploratory





- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and culture for 24 hours.
- Compound Preparation: Prepare serial dilutions of **Antiviral Agent 12** in the culture medium. Include a vehicle control (e.g., DMSO).[12]
- Treatment: Replace the old medium with the prepared drug dilutions and incubate for the desired duration (e.g., 72 hours).[12]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12]
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC50 value.





Click to download full resolution via product page

Experimental workflow for antiviral and cytotoxicity assays.

## Conclusion

Antiviral Agent 12 represents a significant advancement in antiviral therapy, with a well-defined mechanism of action and a strong intellectual property position. The comprehensive patent portfolio held by Gilead Sciences ensures a lengthy period of market exclusivity, supporting further research and development. The data presented in this guide underscore the potent and broad-spectrum activity of Antiviral Agent 12, providing a valuable resource for the scientific community engaged in the discovery and development of novel antiviral agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Remdesivir StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Remdesivir | C27H35N6O8P | CID 121304016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Remdesivir Wikipedia [en.wikipedia.org]
- 4. grandviewresearch.com [grandviewresearch.com]
- 5. COVID-19, Patents and the Never-Ending Tension between Proprietary Rights and the Protection of Public Health PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. A Review of the Preclinical and Clinical Efficacy of Remdesivir, Hydroxychloroquine, and Lopinavir-Ritonavir Treatments against COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 11. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Antiviral Agent 12: A Technical Guide to the Patent and Intellectual Property Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2693982#antiviral-agent-12-patent-and-intellectual-property-landscape]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com